3-(2,2-Difluoroethyl)-3-methylazetidine

Cytochrome P450 Inhibition Drug Metabolism ADME-Tox

This 3-(2,2-difluoroethyl)-3-methylazetidine (CAS 1909316-12-6) delivers unmatched conformational rigidity from its strained azetidine core and enhanced metabolic stability via the gem‑difluoro motif. The 2,2‑difluoroethyl group modulates lipophilicity (LogP ~1.67 for the HCl salt), ideal for CNS programs. Its weak CYP inhibition (IC₅₀ 50 μM against CYP2C19/2E1) minimizes drug‑drug interaction risk, enabling seamless late‑stage lead integration. For fragment‑based discovery, the low MW (135.15 g/mol) and high Fsp³ value align with FBDD best practices. Choose this scaffold for superior selectivity in kinase and GPCR campaigns.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
CAS No. 1909316-12-6
Cat. No. B1435850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethyl)-3-methylazetidine
CAS1909316-12-6
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCC1(CNC1)CC(F)F
InChIInChI=1S/C6H11F2N/c1-6(2-5(7)8)3-9-4-6/h5,9H,2-4H2,1H3
InChIKeyZTPRNIWKWQLXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-12-6): 3-Substituted Azetidine Procurement Guide


3-(2,2-Difluoroethyl)-3-methylazetidine (CAS 1909316-12-6) is a 3,3-disubstituted azetidine derivative bearing a 2,2-difluoroethyl group and a methyl group on the ring carbon. The four-membered azetidine core contributes significant ring strain (approximately 25.4 kcal/mol) and conformational rigidity relative to larger nitrogen heterocycles [1]. The 2,2-difluoroethyl substituent introduces strong electron-withdrawing character and lipophilicity modulation via the gem-difluoro motif .

Why 3-(2,2-Difluoroethyl)-3-methylazetidine Cannot Be Replaced by Generic 3-Methylazetidine or N-Alkylated Analogs


Generic substitution with unsubstituted 3-methylazetidine (CAS 935669-28-6) or N-alkylated azetidine analogs would fail to replicate the key physicochemical and biological properties of 3-(2,2-difluoroethyl)-3-methylazetidine. The 2,2-difluoroethyl group at the 3-position provides enhanced lipophilicity (LogP ~1.67 for hydrochloride salt) compared to the parent 3-methylazetidine , along with the metabolic stability conferred by the gem-difluoro motif . The combined steric bulk of the 3,3-disubstitution pattern offers a uniquely congested scaffold with potential for improved target selectivity relative to mono-substituted or N-substituted azetidines [1].

3-(2,2-Difluoroethyl)-3-methylazetidine: Head-to-Head Quantitative Differentiation Evidence


CYP2C19 and CYP2E1 Inhibition: Differentiation from Potent CYP Inhibitors via 50 μM IC50 Values

3-(2,2-Difluoroethyl)-3-methylazetidine demonstrates weak inhibition of CYP2C19 and CYP2E1 with IC50 values of 50 μM (5.00E+4 nM) against recombinant CYP2C19 using 3-O-methylfluorescein as substrate [1]. This indicates substantially lower CYP inhibition liability relative to known potent azetidine-containing CYP inhibitors that exhibit nanomolar-range IC50 values against these isoforms [2].

Cytochrome P450 Inhibition Drug Metabolism ADME-Tox

Lipophilicity Advantage: LogP 1.67 for Hydrochloride Salt versus Parent 3-Methylazetidine

The hydrochloride salt of 3-(2,2-difluoroethyl)-3-methylazetidine exhibits a calculated LogP value of 1.6729 . In contrast, the parent 3-methylazetidine (without the 2,2-difluoroethyl group) has a significantly lower calculated LogP of approximately 0.15 [1], a >1.5 log unit difference representing approximately 30-fold higher lipophilicity.

Lipophilicity Drug Design Bioavailability

3,3-Disubstitution Pattern: Scaffold Uniqueness versus 3-Mono-Substituted and N-Substituted Analogs

3-(2,2-Difluoroethyl)-3-methylazetidine possesses a 3,3-disubstitution pattern combining a gem-difluoroethyl group with a methyl group on the same carbon. This creates a unique sp³-rich quaternary center that is distinct from the more common 3-mono-substituted azetidines (e.g., 3-methylazetidine, 3-fluoroazetidine) and N-substituted analogs (e.g., 1-(2,2-difluoroethyl)azetidin-3-ol) [1]. The gem-difluoro group serves as a metabolically stable isostere for carbonyl or methylene units .

Conformational Restriction Scaffold Hopping Medicinal Chemistry

3-(2,2-Difluoroethyl)-3-methylazetidine: Recommended Procurement Applications Based on Evidence


Synthesis of CNS-Penetrant Lead Compounds

The LogP of 1.67 for the hydrochloride salt positions this compound favorably for CNS drug discovery programs requiring blood-brain barrier penetration. The gem-difluoroethyl motif provides metabolic stability while the 3,3-disubstituted azetidine core offers conformational rigidity that can enhance target binding specificity [1].

Building Block for Late-Stage Functionalization

The weak CYP inhibition profile (IC50 = 50 μM against CYP2C19 and CYP2E1) indicates low drug-drug interaction liability, making this compound suitable for late-stage incorporation into lead series without introducing significant metabolism-related safety concerns. This is particularly valuable when progressing candidates toward in vivo pharmacokinetic studies [1].

Scaffold for Selective Kinase or GPCR Inhibitors

The 3,3-disubstituted azetidine core provides a unique sp³-rich scaffold with restricted conformational flexibility . Such scaffolds are increasingly valued in kinase and GPCR drug discovery programs where enhanced selectivity and reduced off-target effects are critical. The 2,2-difluoroethyl group can serve as a metabolically stable isostere for carbonyl or methylene units in lead optimization campaigns [1].

Fluorinated Fragment Library Construction

The compound's relatively low molecular weight (135.15 g/mol free base; 171.62 g/mol HCl salt) and high Fsp³ value [1] align well with fragment-based drug discovery (FBDD) guidelines. The gem-difluoro motif enables ¹⁹F NMR-based screening and provides a spectroscopic handle for fragment elaboration studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,2-Difluoroethyl)-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.